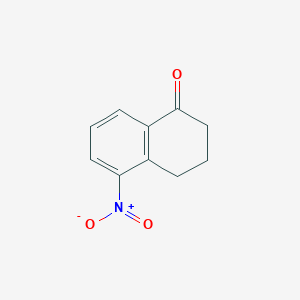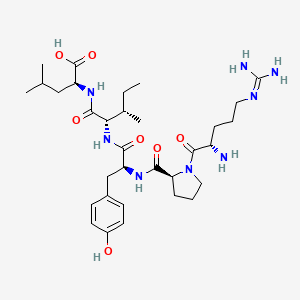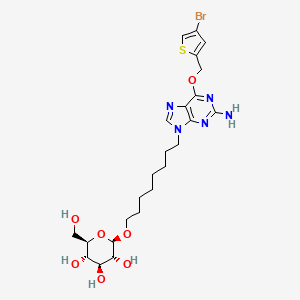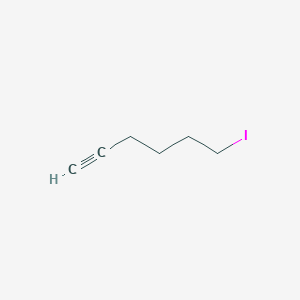
6-Iodohex-1-yne
Overview
Description
6-Iodohex-1-yne is an unsaturated organic compound with the molecular formula C6H9I. It is characterized by the presence of an iodine atom attached to a hex-1-yne chain. This compound is significant in organic synthesis, particularly in atom-transfer cyclization processes and as an alkylating agent .
Mechanism of Action
Target of Action
It is known that 6-iodohex-1-yne is a significant reactant in atom-transfer cyclization processes . This suggests that it may interact with various molecules in these processes.
Mode of Action
It is known to be a useful reactant in atom-transfer cyclization processes . This suggests that this compound may interact with its targets by transferring atoms, leading to cyclization reactions.
Biochemical Pathways
Given its role in atom-transfer cyclization processes , it can be inferred that this compound may influence pathways involving cyclization reactions.
Pharmacokinetics
It is known that this compound is a liquid at room temperature with a density of 1579 g/mL at 25 °C . This could potentially influence its absorption and distribution in the body.
Result of Action
Given its role as a reactant in atom-transfer cyclization processes , it can be inferred that this compound may contribute to the formation of cyclic structures at the molecular level.
Action Environment
It is known that this compound should be stored at 2-8°c , suggesting that temperature may play a role in maintaining its stability.
Biochemical Analysis
Biochemical Properties
6-Iodohex-1-yne plays a crucial role in biochemical reactions, particularly in atom-transfer cyclization processes. It acts as an alkylating agent, which means it can transfer an alkyl group to other molecules. This property makes it valuable in the synthesis of complex organic molecules. In biochemical reactions, this compound interacts with enzymes and proteins that facilitate these processes. For instance, it can interact with enzymes involved in the cyclization of organic compounds, leading to the formation of cyclic structures .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with proteins and enzymes that regulate these pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the mechanism of action of this compound in biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important for understanding the stability and long-term impact of this compound in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting the synthesis of complex organic molecules. At high doses, this compound can be toxic and cause adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those that involve the synthesis and degradation of organic molecules. It interacts with enzymes and cofactors that facilitate these metabolic processes. For example, this compound can be metabolized by enzymes that catalyze the addition of iodine to organic compounds, leading to the formation of iodinated products. These metabolic pathways are essential for understanding the role of this compound in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. For instance, this compound can bind to proteins that transport it across cell membranes, allowing it to reach its target sites within the cell. Understanding the transport and distribution of this compound is crucial for elucidating its cellular effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting signals. The activity and function of this compound can be influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Iodohex-1-yne can be synthesized from hex-5-yn-1-yl methanesulfonate. The process involves the reaction of hex-5-yn-1-yl methanesulfonate with sodium iodide in acetone. The mixture is stirred at room temperature overnight and then refluxed for five hours. The resulting mixture is concentrated, filtered, and the filtrate is evaporated. The residue is purified by vacuum distillation, yielding this compound as a colorless liquid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents like sodium iodide and acetone, along with standard purification techniques, makes this process feasible for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Iodohex-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: It is a significant reactant in atom-transfer cyclization processes.
Common Reagents and Conditions:
Sodium Iodide in Acetone: Used in the synthesis of this compound from hex-5-yn-1-yl methanesulfonate.
Reflux Conditions: Often employed to facilitate the reaction.
Major Products:
Cyclized Products: Resulting from atom-transfer cyclization reactions.
Substituted Alkynes: Formed through substitution reactions.
Scientific Research Applications
6-Iodohex-1-yne has several applications in scientific research:
Organic Synthesis: Used as a reactant in atom-transfer cyclization processes, facilitating the formation of complex cyclic structures.
Alkylating Agent: Employed in various alkylation reactions to introduce alkyl groups into molecules.
Medicinal Chemistry:
Comparison with Similar Compounds
- 6-Chloro-1-hexyne
- 4-Bromo-1-butyne
- 5-Iodo-1-pentyne
- 6-Bromo-1-hexene
- 5-Hexyn-1-ol
Comparison: 6-Iodohex-1-yne is unique due to the presence of the iodine atom, which is a larger and more reactive halogen compared to chlorine or bromine. This makes this compound more reactive in substitution and cyclization reactions, providing distinct advantages in organic synthesis .
Properties
IUPAC Name |
6-iodohex-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9I/c1-2-3-4-5-6-7/h1H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITSYYQPKJETAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455811 | |
| Record name | 6-iodohex-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2468-56-6 | |
| Record name | 6-Iodo-1-hexyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2468-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-iodohex-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-iodohex-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Phenylbenzo[d]isoxazol-3-amine](/img/structure/B1588786.png)

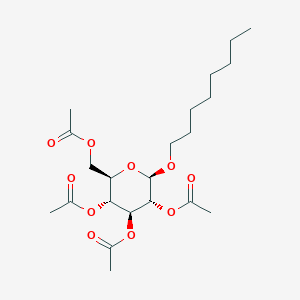
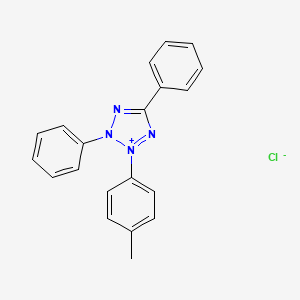

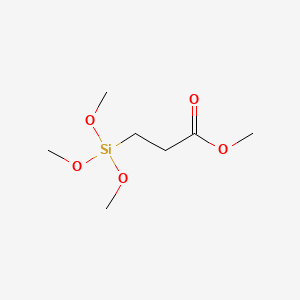
![(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B1588794.png)

